H-89 Dihydrochloride

Vue d'ensemble

Description

H-89 Dihydrochloride is a cell-permeable, non-selective, reversible, ATP-competitive, potent inhibitor of PKA (cyclic AMP-dependent protein kinase) . PKA regulates glycogen, sugar, and lipid metabolism and plays an important role in the cell cycle .

Chemical Reactions Analysis

H-89 Dihydrochloride is a potent selective inhibitor of cAMP-dependent protein kinase (PKA). It also exhibits a moderate inhibitory effect on PKG, PKCμ, with IC50 in the 500 nM range .Physical And Chemical Properties Analysis

H-89 Dihydrochloride is a crystalline solid; granular or powder in form. It is soluble in water (up to 25 mg/mL; heat to dissolve) and organic solvents such as DMSO or ethanol/water .Applications De Recherche Scientifique

1. Neuronal Applications

- Inhibition of Neurite Outgrowth : H-89 was found to inhibit forskolin-induced neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells, indicating its role in neuronal differentiation and development (Chijiwa et al., 1990).

2. Cancer Research

- Effects on Colon Cancer Cells : In the human colon cancer cell line Caco-2, H-89 induced morphological transformation and inhibited growth, suggesting its potential role in cancer treatment and understanding cancer cell dynamics (Böckmann & Nebe, 2003).

3. Cardiovascular Research

- Modulation of Smooth Muscle Cells : H-89 has been shown to modulate Ca2+-activated K+ currents in rabbit coronary arterial smooth muscle cells, which is significant for understanding cardiovascular functions and disorders (Park et al., 2007).

4. Neuropharmacology

- Spatial Learning Impairments : H-89 was used to study its effects on spatial memory impairment in rats, which is crucial for understanding neurological disorders and cognitive functions (Hashemzaei et al., 2021).

5. PKA-Independent Effects

- Beyond PKA Inhibition : It's important to note that H-89, while primarily a PKA inhibitor, has been shown to have PKA-independent effects, highlighting the complexity of its action in biological systems (Lochner & Moolman, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

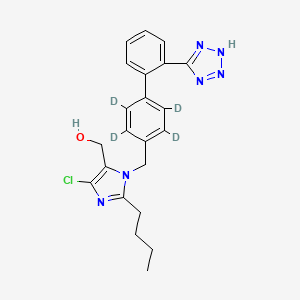

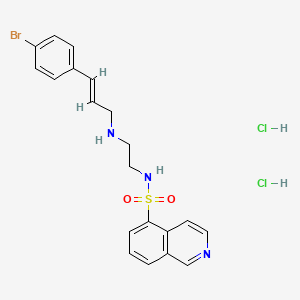

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOGQJVGPIKAM-WTVBWJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-89 Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does H-89 dihydrochloride exert its effects at the cellular level?

A1: H-89 dihydrochloride acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, H-89 dihydrochloride prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)